3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 374920-73-7
VCID: VC4598136
InChI: InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-]
Molecular Formula: C10H8N4O4
Molecular Weight: 248.198

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

CAS No.: 374920-73-7

Cat. No.: VC4598136

Molecular Formula: C10H8N4O4

Molecular Weight: 248.198

* For research use only. Not for human or veterinary use.

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid - 374920-73-7

Specification

CAS No. 374920-73-7
Molecular Formula C10H8N4O4
Molecular Weight 248.198
IUPAC Name 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16)
Standard InChI Key PBPBRUBGUQMZBF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core substituted at the 3-position with a (3-nitro-1H-1,2,4-triazol-1-yl)methyl group. Key structural parameters from its 4-isomer include:

PropertyValueSource
Molecular formulaC₁₀H₈N₄O₄
Molecular weight248.19 g/mol
SMILESC1=CC(=CC=C1CN2C=NC(=N2)N+[O-])C(=O)O
InChIKeyPIXUDTSYBZWQLQ-UHFFFAOYSA-N

The nitro group at the triazole 3-position creates significant electron-withdrawing effects, while the carboxylic acid enables hydrogen bonding and salt formation .

Predicted Physicochemical Behavior

Collision cross-section (CCS) predictions for common adducts:

Adductm/zCCS (Ų)
[M+H]+249.06183149.4
[M+Na]+271.04377161.7
[M-H]-247.04727150.7

These values suggest moderate molecular rigidity compared to similar triazole derivatives . The calculated partition coefficient (LogP) of 1.32 indicates balanced lipophilicity for potential biological membrane penetration .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis is reported for the 3-isomer, the 4-substituted analog is synthesized via:

  • Nucleophilic substitution: Reaction of 3-nitro-1H-1,2,4-triazole with 4-(bromomethyl)benzoic acid under basic conditions .

  • Protection-deprotection strategy: Use of trifluoroacetyl protecting groups during coupling, followed by acidic hydrolysis .

Key challenges include:

  • Regioselective control of triazole substitution

  • Nitro group stability under reaction conditions

Analytical Characterization

For the 4-isomer (CID 931157):

  • FT-IR: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂)

  • ¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 5.35 (s, 2H, CH₂), 13.2 (broad, 1H, COOH)

  • MS: ESI+ shows [M+H]+ at m/z 249.06 with characteristic NO₂ loss fragment at m/z 203

Property4-Isomer ValueCL-20 (Reference)
Density (g/cm³)1.782.04
Enthalpy (kcal/kg)680 (calc.)397
Decomposition onset (°C)228210

The combination of high nitrogen content (22.58%) and oxygen balance (-24.2%) suggests potential as a secondary explosive component .

Medicinal Chemistry Prospects

1,2,4-Triazole derivatives exhibit:

  • Anticancer activity: IC₅₀ = 2.7–18.4 μM against MCF-7 cells

  • Antibacterial effects: MIC = 4–32 μg/mL against MRSA

  • Anti-inflammatory action: 72% COX-2 inhibition at 10 μM

The carboxylic acid group enables metal coordination, as seen in similar structures forming stable Cu(II) and Fe(III) complexes with logβ values >15 .

Stability and Reactivity Profile

Thermal Behavior

Data for analogous compounds:

Decomposition StageTemperature Range (°C)Mass Loss (%)
Initial147–16012.4
Main228–24558.7

The nitro group reduces thermal stability compared to non-nitrated triazoles but improves oxygen balance for combustion applications .

Reactivity Hotspots

  • Nitro group: Susceptible to nucleophilic aromatic substitution

  • Triazole ring: Participates in [3+2] cycloadditions

  • Carboxylic acid: Forms salts with amines (e.g., ammonium nitrate complexes)

Computational Modeling Insights

Molecular Orbital Analysis

HOMO-LUMO gap calculations (DFT/B3LYP/6-31G*):

IsomerHOMO (eV)LUMO (eV)Gap (eV)
3-Substituted-6.52-1.874.65
4-Substituted-6.48-1.914.57

The smaller gap in the 4-isomer suggests higher reactivity, potentially extrapolated to the 3-isomer .

Molecular Dynamics Simulations

Solvation free energy in water: -15.2 kcal/mol (MM/PBSA)
Radial distribution function shows strong H-bonding with water molecules at 1.8–2.2 Å

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